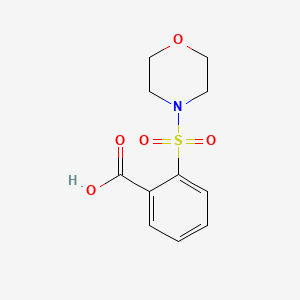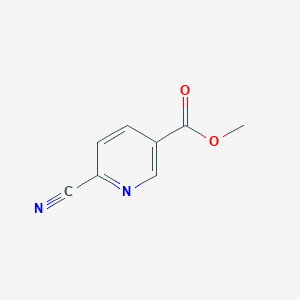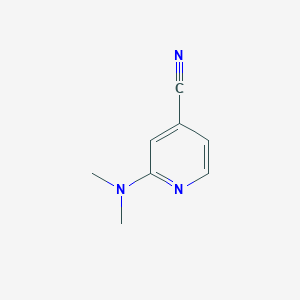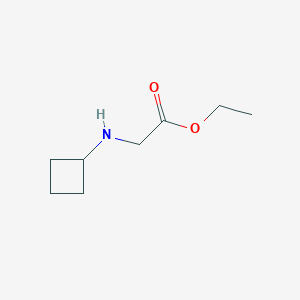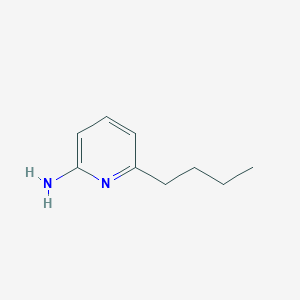
6-Butylpyridin-2-amin
Übersicht
Beschreibung
6-Butylpyridin-2-amine (6-BP) is an organic compound that is used in various scientific research applications. It is a versatile compound that is used in a variety of fields, including chemistry, pharmacology, and biochemistry. 6-BP is a highly reactive compound, which makes it an ideal starting material for synthesis and other laboratory experiments. 6-BP has a wide range of applications, from the synthesis of pharmaceuticals to the development of new materials.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
6-Butylpyridin-2-amin wurde auf seine potenziellen entzündungshemmenden Wirkungen untersucht. Forschungen zeigen, dass Pyrimidinderivate, zu denen auch this compound gehört, die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-alpha, Nuclear Factor κB, Leukotriene und einige Interleukine hemmen können . Diese Ergebnisse deuten darauf hin, dass this compound zu neuen entzündungshemmenden Wirkstoffen mit verbesserter Wirksamkeit und minimaler Toxizität entwickelt werden könnte.
Antioxidative Eigenschaften
Die Verbindung wurde mit antioxidativen Eigenschaften in Verbindung gebracht, die entscheidend sind für die Bekämpfung von oxidativem Stress und damit verbundenen Krankheiten . Antioxidantien spielen eine wichtige Rolle bei der Vorbeugung chronisch-degenerativer Erkrankungen wie Herz-Kreislauf- und zerebrovaskulären Erkrankungen, Krebs und Diabetes. Struktur-Wirkungsbeziehungsstudien (SAR) von Pyrimidinderivaten, darunter this compound, liefern Erkenntnisse zur Entwicklung neuartiger Antioxidantien.
Pharmakologische Wirkungen
This compound zeigt eine Reihe pharmakologischer Wirkungen, darunter antibakterielle, antivirale, antimykotische und antituberkulose Aktivitäten . Diese Eigenschaften machen es zu einer wertvollen Verbindung für die weitere Medikamentenentwicklung und Forschung zur Behandlung verschiedener Infektionskrankheiten.
Synthesemethoden
Die Synthese von this compound ist entscheidend für ihre Anwendung in der wissenschaftlichen Forschung. Verschiedene Methoden zur Synthese von Aminen, die auf this compound anwendbar sein könnten, umfassen die Reduktion von Nitrilen oder Amiden, SN2-Reaktionen und reduktive Aminierung von Aldehyden oder Ketonen . Diese Methoden sind unerlässlich, um die Verbindung in ausreichender Menge für Forschungs- und potenzielle therapeutische Zwecke zu produzieren.
Struktur-Wirkungsbeziehungen (SAR)
Das Verständnis der SAR von this compound ist entscheidend für seine Anwendung in der Medikamentenentwicklung und -entdeckung. SAR-Studien helfen bei der Identifizierung der molekularen Merkmale, die für die biologische Aktivität der Verbindung verantwortlich sind, was die Entwicklung potenterer und selektiverer Medikamente leiten kann .
Forschungsrichtlinien und Toxizitätsstudien
Forschungsrichtlinien legen mehrere Richtungen für die Entwicklung neuer Pyrimidine als entzündungshemmende Wirkstoffe nahe, wobei eine detaillierte SAR-Analyse Hinweise für die Synthese neuartiger Analoga liefert . Toxizitätsstudien sind ebenfalls entscheidend, um die Sicherheit von this compound für eine potenzielle therapeutische Anwendung zu gewährleisten. Obwohl keine spezifischen Toxizitätsstudien für this compound gefunden wurden, weisen allgemeine Sicherheitsinformationen auf Vorsicht wegen potenzieller Gefahren wie Haut- und Augenreizungen hin .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 6-Butylpyridin-2-amine are currently unknown. The compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways. The downstream effects of these pathways would depend on the specific proteins and processes involved.
Pharmacokinetics
It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .
Result of Action
As a biochemical used in proteomics research , it may influence protein synthesis, modification, or degradation, leading to changes in cellular functions.
Action Environment
The action, efficacy, and stability of 6-Butylpyridin-2-amine can be influenced by various environmental factors. For instance, its storage temperature should be room temperature, and it should be kept in a dark place under an inert atmosphere . These conditions can help maintain its stability and efficacy. Other factors, such as pH, the presence of other chemicals, and biological factors in a living organism, could also affect its action.
Biochemische Analyse
Biochemical Properties
6-Butylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diamine oxidase, which is involved in the catabolism of polyamines. The interaction between 6-Butylpyridin-2-amine and diamine oxidase results in the deamination of the compound, leading to the formation of aminoaldehydes and hydrogen peroxide . This interaction is crucial for understanding the metabolic pathways and the role of 6-Butylpyridin-2-amine in cellular metabolism.
Cellular Effects
The effects of 6-Butylpyridin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Butylpyridin-2-amine has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance . Additionally, it can alter cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 6-Butylpyridin-2-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of diamine oxidase, inhibiting its activity and preventing the breakdown of polyamines . This inhibition leads to an accumulation of polyamines, which can have various effects on cellular functions, including cell growth and differentiation. Furthermore, 6-Butylpyridin-2-amine can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Butylpyridin-2-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 6-Butylpyridin-2-amine in in vitro studies has shown that it can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biological effects.
Dosage Effects in Animal Models
The effects of 6-Butylpyridin-2-amine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular functions without causing significant adverse effects . At higher doses, 6-Butylpyridin-2-amine can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage considerations in the use of 6-Butylpyridin-2-amine in research and potential therapeutic applications.
Metabolic Pathways
6-Butylpyridin-2-amine is involved in several metabolic pathways, including the catabolism of polyamines. The compound interacts with enzymes such as diamine oxidase, which catalyzes the deamination of polyamines to produce aminoaldehydes and hydrogen peroxide . This interaction is crucial for maintaining cellular homeostasis and regulating metabolic flux. Additionally, 6-Butylpyridin-2-amine can influence metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 6-Butylpyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins . Once inside the cell, 6-Butylpyridin-2-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution is essential for understanding the compound’s biological activity and its effects on cellular functions.
Subcellular Localization
6-Butylpyridin-2-amine exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize to the peroxisomes, where it participates in the catabolism of polyamines . This localization is facilitated by targeting signals and post-translational modifications that direct 6-Butylpyridin-2-amine to the peroxisomes. The subcellular localization of the compound is crucial for its role in cellular metabolism and its interactions with other biomolecules.
Eigenschaften
IUPAC Name |
6-butylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,6-7H,2-3,5H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUWACXYDOBYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539322 | |
| Record name | 6-Butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95337-74-9 | |
| Record name | 6-Butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








